molecular formula C16H11BrN2O2 B5157346 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 5862-35-1

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B5157346
CAS No.: 5862-35-1
M. Wt: 343.17 g/mol
InChI Key: VQAJKAHGYFKISS-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C16H11BrN2O2 and its molecular weight is 343.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.00039 g/mol and the complexity rating of the compound is 365. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Optical Nonlinearity and Potential NLO Material

A study investigated the optical nonlinearity of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds similar to 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. It was found that these compounds exhibited significant nonlinearity, making them potential candidates for optical limiting applications. The study utilized spectroscopic methods and the open-aperture z-scan technique, identifying specific compounds with maximum nonlinearity (Chandrakantha et al., 2013).

Crystal Structure Analysis

Another study focused on the synthesis and crystal structure determination of various pyrazole compounds, including those structurally related to this compound. The structures were characterized using X-ray single crystal structure determination, revealing detailed insights into the molecular conformations and dihedral angles (Loh et al., 2013).

Functionalization Reactions

Research also delved into functionalization reactions involving pyrazole-3-carboxylic acid derivatives. These studies explored the reaction mechanisms and structural elucidation of the products, providing valuable information on the versatility and reactivity of compounds like this compound (Yıldırım & Kandemirli, 2006).

Ionization Constants and Medium Effects

An investigation into the ionization constants of some pyrazole carboxylic acids, including derivatives similar to this compound, was conducted. The study examined how structure and solvent affect acidity, using potentiometric titration methods (Alkan et al., 2009).

Antifungal Activity

Some research focused on synthesizing novel pyrazole-4-carboxylic acid amides and testing their antifungal activity against various phytopathogenic fungi. The study found significant antifungal properties in these compounds, indicating potential applications in agriculture or pharmaceuticals (Du et al., 2015).

Spectral and Theoretical Investigations

Combined experimental and theoretical studies on biologically important pyrazole-4-carboxylic acid derivatives were conducted. This research included characterizing compounds through spectroscopic methods and theoretical calculations, providing insights into their chemical properties (Viveka et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 4-Bromophenol, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Further studies are needed to explore the potential applications of “3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid” and related compounds in various fields, including medicine and agriculture .

Mechanism of Action

Target of Action

Pyrazoline derivatives, which share a similar structure, have been reported to interact withacetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazoline derivatives can affect the activity of ache . A reduction in AChE activity can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .

Biochemical Pathways

The compound may influence the cholinergic pathway by modulating AChE activity . This could lead to an increase in acetylcholine levels at the synapse, affecting nerve signal transmission . Additionally, pyrazoline derivatives have been associated with the modulation of reactive oxygen species (ROS) . An increase in ROS can lead to oxidative stress, affecting various cellular components .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets AChE, it could lead to changes in nerve signal transmission, potentially affecting behavior and movement . If it modulates ROS, it could influence oxidative stress levels, potentially leading to cellular damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. For instance, the Suzuki–Miyaura coupling, a common reaction involving organoboron compounds, is influenced by mild and functional group tolerant reaction conditions .

Properties

IUPAC Name

3-(4-bromophenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-8-6-11(7-9-12)15-14(16(20)21)10-19(18-15)13-4-2-1-3-5-13/h1-10H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAJKAHGYFKISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10386822
Record name 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5862-35-1
Record name 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10386822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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